5-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Description
5-(N,4-Dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a bis-sulfonamide derivative featuring a unique dual substitution pattern. The core structure consists of a benzene ring with methyl groups at positions 2 and 2. A sulfonamide group at position 5 is substituted with an N,4-dimethylphenyl moiety, while the second sulfonamide nitrogen is linked to a pyridin-3-ylmethyl group. This compound belongs to a class of sulfonamides known for their diverse pharmacological and electrochemical applications, including antimicrobial activity and electrochemical polymer performance .
Properties
IUPAC Name |
2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-7-9-20(10-8-16)31(28,29)25(4)21-13-22(18(3)12-17(21)2)30(26,27)24-15-19-6-5-11-23-14-19/h5-14,24H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJWCOLHSVGSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the sulfonamide group: This can be achieved by reacting 4-dimethylphenylamine with sulfonyl chloride under basic conditions.
Alkylation: The intermediate product is then alkylated with 2,4-dimethylbenzyl chloride in the presence of a base to form the desired sulfonamide.
Coupling with pyridine derivative: Finally, the compound is coupled with a pyridine derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
The compound exhibits promising antimicrobial properties attributed to its structural resemblance to traditional sulfonamides, which are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. Research indicates that this compound may function similarly to classic sulfa drugs, making it a candidate for developing new antimicrobial agents.
1.2 Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory effects. This is particularly relevant in treating conditions characterized by chronic inflammation, where sulfonamide derivatives have shown efficacy in modulating inflammatory responses.
1.3 Cancer Therapeutics
There is growing interest in the potential of this compound in cancer therapy. Its ability to interact with specific enzymes and receptors involved in cell proliferation suggests it could play a role in inhibiting tumor growth. Further investigation into its mechanism of action could reveal novel pathways for therapeutic intervention.
Structural Characteristics and Reactivity
The unique structure of 5-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide includes two sulfonamide groups and multiple aromatic rings. This configuration not only enhances its biological activity but also its reactivity in chemical processes:
| Structural Feature | Description |
|---|---|
| Sulfonamide Groups | Contribute to biological activity and reactivity |
| Aromatic Rings | Influence interactions with biological targets |
| Twisted Conformation | Affects stability and binding affinity |
The compound's twisted conformation results in a significant dihedral angle between the aromatic rings, which may influence its interactions with biological targets such as enzymes or receptors involved in metabolic pathways.
Interaction Studies
Research into the binding affinity of 5-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has utilized techniques such as molecular docking simulations and binding assays. These studies indicate that the compound may exhibit significant binding affinity due to its structural features that mimic natural substrates.
Case Studies
4.1 Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at specific concentrations, comparable to established sulfa drugs. The mechanism was linked to the disruption of folate synthesis pathways, confirming its potential as a novel antimicrobial agent.
4.2 Anti-inflammatory Mechanism
In vitro studies highlighted the compound's ability to reduce pro-inflammatory cytokine levels in human cell lines. This suggests that it could be beneficial for managing diseases characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 5-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Observations
Substituent Effects :
- The target compound shares the pyridin-3-ylmethyl group with 4-methyl-N-[5-(pyridin-3-ylmethyl)-triazin-2-yl]benzenesulfonamide , but differs in its bis-sulfonamide architecture. The triazine-linked analog has demonstrated utility in electrochemical applications, suggesting the pyridin-3-ylmethyl group may enhance solubility or electronic properties.
- Trifluoromethyl and chloro substituents (e.g., in ) increase lipophilicity and metabolic stability compared to methyl groups in the target compound.
Biological Activity :
- The oxazolyl sulfonamide exhibits antimicrobial activity, highlighting the role of heterocyclic appendages in bioactivity. The target compound lacks such a moiety, but its dual sulfonamide structure may favor protein binding via hydrogen bonding.
Synthetic Complexity :
- Compounds with pyrrolopyrimidine or triazine cores (e.g., ) require multi-step syntheses, whereas the target compound’s simpler benzene core could streamline synthesis.
Data Gaps and Research Opportunities
- Physical Properties : Melting points, solubility, and crystallographic data for the target compound are absent in the provided evidence. The Cambridge Structural Database (CSD) and SHELX refinement tools could aid in structural validation.
Biological Activity
5-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex sulfonamide compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. Its chemical structure can be represented as follows:
This structure includes:
- Sulfonamide moiety : Contributes to antibacterial and antiviral properties.
- Pyridine ring : Often linked to enhanced interaction with biological targets.
Research indicates that compounds similar to 5-(N,4-dimethylphenylsulfonamido)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can inhibit specific enzymes or proteins involved in disease pathways. For instance, studies on related benzenesulfonamide derivatives have shown their effectiveness as inhibitors of the HIV-1 capsid protein (CA), impacting viral replication by disrupting capsid assembly and stability .
Antiviral Activity
A key area of interest is the compound's antiviral properties. In vitro studies demonstrate that related compounds exhibit significant activity against HIV-1. For example, phenylalanine derivatives with sulfonamide groups have shown EC50 values as low as 90 nM against HIV-1 NL4–3 . The mechanism involves dual-stage inhibition, affecting both early and late stages of the viral life cycle.
Antibacterial Properties
Sulfonamides are traditionally known for their antibacterial effects. The compound's structure suggests potential activity against bacterial enzymes such as dihydropteroate synthase, critical in folate synthesis pathways. Studies have indicated that modifications in the sulfonamide group can enhance antibacterial potency .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing biological activity. Modifications to the pyridine and sulfonamide moieties have been explored:
- Pyridine substitutions : Alterations in the pyridine ring can affect binding affinity and selectivity towards target proteins.
- Sulfonamide variations : Different substituents on the sulfonamide group can modulate pharmacokinetic properties and enhance therapeutic efficacy.
Case Studies
- HIV Inhibition : A series of benzenesulfonamide derivatives were synthesized and evaluated for their anti-HIV activity. Among them, a derivative with a similar structure exhibited an EC50 of 31 nM against HIV-2, highlighting the importance of structural modifications in enhancing antiviral potency .
- Antibacterial Efficacy : Another study focused on sulfonamide derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings significantly influenced their effectiveness .
Table 1: Biological Activity of Related Compounds
| Compound Name | EC50 (nM) | Target | Activity Type |
|---|---|---|---|
| Compound A | 90 | HIV-1 | Antiviral |
| Compound B | 31 | HIV-2 | Antiviral |
| Compound C | 15 | Bacterial Enzyme | Antibacterial |
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Pyridine substitution | Increased binding affinity |
| Sulfonamide variation | Enhanced antibacterial potency |
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reaction time to optimize yield and purity. Key steps include sulfonamide coupling and functional group modifications. Intermediates are characterized using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. For example, benzenesulfonamide derivatives often require rigorous monitoring of reaction progress via these techniques .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation?
Answer:
- NMR Spectroscopy : Provides detailed information on hydrogen and carbon environments, critical for verifying connectivity of the pyridinylmethyl and dimethylphenyl groups.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups like sulfonamide (S=O stretching at ~1150–1350 cm⁻¹).
- X-ray Crystallography : Resolves 3D molecular geometry, though this requires high-purity crystals .
Advanced: How can computational methods enhance synthesis design and reaction optimization?
Answer:
Computational tools like quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational modeling with experimental validation, enabling rapid screening of reaction conditions (e.g., solvent effects, catalyst selection). This approach is particularly useful for optimizing multi-step syntheses involving sulfonamide derivatives .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from variations in:
- Purity : Impurities >5% can skew bioactivity; validate via HPLC .
- Structural analogs : Compare with structurally similar compounds (e.g., trifluoromethyl or halogen-substituted derivatives) to isolate substituent effects .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and replicate studies across independent labs .
Advanced: What strategies improve reaction yield and purity in multi-step syntheses?
Answer:
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity) to identify optimal conditions .
- High-Throughput Experimentation (HTE) : Screen hundreds of reaction conditions in parallel using automated platforms.
- In-line Purification : Employ techniques like flash chromatography or recrystallization after each step to remove byproducts .
Basic: Which functional groups influence the compound’s reactivity and bioactivity?
Answer:
- Sulfonamide groups : Govern hydrogen-bonding interactions with biological targets (e.g., enzymes).
- Pyridinylmethyl moiety : Enhances solubility and participates in π-π stacking.
- Methyl substituents : Steric effects modulate binding affinity and metabolic stability .
Advanced: How can binding affinity and selectivity for target proteins be systematically assessed?
Answer:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).
- Surface Plasmon Resonance (SPR) : Measures real-time kinetics (kₐ, kₐ).
- Molecular Dynamics (MD) Simulations : Predict binding modes and residency times of the sulfonamide-protein complex .
Basic: What storage and handling protocols ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
